5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-chlorophenyl)-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVNCODOPTYOJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573323 | |
| Record name | 5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374588-99-5 | |
| Record name | 5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 3 Chlorophenyl 3,4 Dihydro 2h Pyrrole and Its Derivatives
Strategic Approaches to the 3,4-Dihydro-2H-pyrrole Ring System
The synthesis of the 3,4-dihydro-2H-pyrrole (also known as a 1-pyrroline) ring is a focal point of modern heterocyclic chemistry. The strategies employed are diverse, ranging from linear multi-step sequences that build complexity incrementally to convergent one-pot and multicomponent reactions that construct the heterocyclic core with high efficiency.
Multi-step Synthetic Sequences for 5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole
Multi-step synthesis provides a robust and controlled pathway to complex molecules like this compound. These sequences allow for the purification of intermediates and precise introduction of functional groups.
A specific synthesis for a closely related analogue, 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole, has been documented. This process begins with the precursor N-(4-(3-chlorophenyl)-4-oxo-1-phenylbutyl)acetamide. This intermediate is subjected to hydrolysis and subsequent cyclization under acidic conditions (6M hydrochloric acid in ethanol) at reflux for 20 hours to yield the final dihydropyrrole product. nih.gov
More general multi-step approaches applicable to 5-aryl dihydropyrroles include:
Hydrogenative Cyclization of Nitro Ketones : This sequence involves an initial aldol (B89426) condensation and Michael addition to form a γ-nitro ketone, which is then subjected to catalytic hydrogenation. The reduction of the nitro group to an amine is followed by spontaneous intramolecular cyclization to form the dihydropyrrole ring. nih.gov A highly active and reusable nickel catalyst has been identified as effective for this transformation. researchgate.netnih.govresearchgate.net
Aziridine Ring Expansion : A novel method involves the iodide ion-induced ring expansion of N-vinyl substituted aziridines. nih.govresearchgate.net The sequence starts with the synthesis of 2-[(aziridin-1-yl)-1-aryl-methylene]malonic acid diethyl esters. Treatment with sodium iodide in acetone (B3395972) at room temperature triggers the ring expansion, affording diethyl 5-aryl-3,4-dihydro-2H-pyrrole-4,4-dicarboxylates in excellent yields. nih.govresearchgate.net These can be further converted to other derivatives. nih.gov
From Enones : A classical approach involves the Michael addition of nitromethane (B149229) to an appropriate chalcone (B49325) (an enone). The resulting γ-nitro ketone can be partially reduced, and the subsequent pyrroline (B1223166) intermediate can be dehydrogenated to furnish the desired product. nih.gov
One-Pot and Multicomponent Reactions in Dihydropyrrole Synthesis
Several MCRs have been developed for the synthesis of highly functionalized dihydropyrroles:
Three-Component Reactions : A versatile synthesis of tetra- and pentasubstituted polyfunctional dihydropyrroles involves the one-pot reaction of but-2-ynedioates, amines, and aldehydes. acs.orgacs.org Depending on the reaction conditions and the order of addition, the reaction can proceed through different domino pathways, such as hydroamination/nucleophilic addition/amidation-cyclization, to yield diverse dihydropyrrole structures. acs.orgacs.org
Four-Component Reactions : A metal-free and stereoselective four-component reaction between α-ketoamides, amines, aromatic aldehydes, and β-nitroalkenes has been reported to produce 2,3-dihydro-4-nitropyrroles functionalized at every position. frontiersin.org Another four-component reaction for dihydropyrrol-2-one derivatives involves various amines, dialkyl acetylenedicarboxylates, and formaldehyde (B43269) in ethanol (B145695) at room temperature. researchgate.net
Tandem Cyclization : A convenient one-pot synthesis for spiro-3,4-dihydro-2H-pyrroles has been developed. niscair.res.inrasayanjournal.co.in This method involves the Michael addition of Meldrum's acid to an α,β-unsaturated ketone, conversion to the corresponding oxime, and subsequent treatment with p-toluenesulfonyl chloride in the presence of an organic base, which initiates a tandem nucleophilic cyclization. niscair.res.inrasayanjournal.co.in
| Reaction Type | Components | Key Features | Reference |
|---|---|---|---|
| Three-Component | But-2-ynedioates, Amines, Aldehydes | Forms tetra- and pentasubstituted dihydropyrroles; domino reaction pathways. | acs.orgacs.org |
| Four-Component | α-Ketoamides, Amines, Aromatic Aldehydes, β-Nitroalkenes | Metal-free, stereoselective synthesis of functionalized 2,3-dihydro-4-nitropyrroles. | frontiersin.org |
| One-Pot Tandem | Meldrum's Acid, α,β-Unsaturated Ketone, Hydroxylamine, p-Toluenesulfonyl Chloride | Leads to spiro-3,4-dihydro-2H-pyrroles via a tandem nucleophilic cyclization. | niscair.res.inrasayanjournal.co.in |
Cyclization Reactions for Constructing the 3,4-Dihydro-2H-pyrrole Moiety
The critical step in forming the dihydropyrrole ring is the cyclization event. This can be achieved through various intramolecular reactions of specifically designed precursors or through cycloaddition strategies.
The intramolecular cyclization of linear precursors containing both an amine (or a masked amine) and a carbonyl or carbonyl equivalent is a fundamental approach.
Aminoaldehydes and Aminoketones : The cyclization of γ-aminoaldehydes and γ-aminoketones is a direct route to the 3,4-dihydro-2H-pyrrole imine core. The classic Knorr pyrrole (B145914) synthesis, for instance, involves the reaction of an α-amino-ketone with a β-ketoester, proceeding through the condensation of the two components followed by cyclization. wikipedia.org Modern variations include gold-catalyzed cascade hydroamination/cyclization reactions of α-amino ketones with alkynes, which are believed to proceed via dihydropyrrole intermediates. organic-chemistry.org The use of unprotected amino aldehydes has also been demonstrated in the synthesis of peptide macrocycles, showcasing the utility of this precursor type. springernature.com
Oxime Esters : A highly effective modern method involves the palladium-catalyzed intramolecular cyclization of oxime esters with alkenes, often referred to as an aza-Heck reaction. acs.orgorganic-chemistry.org This reaction can utilize both 1,1- and 1,2-disubstituted alkenes to generate a variety of dihydropyrroles. acs.orgrsc.orgnih.gov The efficiency of these cyclizations can be controlled by the choice of catalyst and ligands. organic-chemistry.org Notably, simple copper salts can also effectively replace palladium catalysts in these Heck-like cyclizations, proceeding through a distinct radical-based mechanism. rsc.org
| Precursor | Catalyst/Reagent | Key Transformation | Reference |
|---|---|---|---|
| γ-Aminoketone | Acid/Base (Knorr Synthesis) | Condensation followed by cyclization. | wikipedia.org |
| Oxime Ester with Alkene | Palladium(0) Complex | Aza-Heck cyclization to form dihydropyrrole ring. | acs.orgorganic-chemistry.org |
| Oxime Ester with Alkene | Copper(II) Salt | Radical-based Heck-like cyclization. | rsc.org |
1,3-Dipolar cycloaddition is a powerful, convergent reaction for constructing five-membered rings. wikipedia.org In this context, an azomethine ylide acts as the 1,3-dipole, which reacts with a dipolarophile (typically an alkene or alkyne) to form the pyrrolidine (B122466) skeleton. wikipedia.org
This strategy is frequently employed for the synthesis of complex pyrrolidine and dihydropyrrole systems. Azomethine ylides are often generated in situ, for example, through the thermal or catalytic decarboxylative condensation of α-amino acids with aldehydes or ketones, including isatins. mdpi.com The subsequent [3+2] cycloaddition with an alkene dipolarophile furnishes the heterocyclic ring. wikipedia.org When ynones are used as dipolarophiles, the reaction can lead directly to multi-substituted pyrroles, presumably through a dihydropyrrole intermediate that undergoes aromatization. rsc.org This methodology has proven particularly effective for creating spiro-fused heterocyclic systems. mdpi.comresearchgate.net
Stereoselective Synthesis of this compound and its Analogues
The development of stereoselective methods is crucial for accessing chiral dihydropyrroles, which are of significant interest in pharmaceutical research.
Several strategies have been established to control the stereochemistry of the dihydropyrrole products:
Catalytic Asymmetric Cyclizations : The palladium-catalyzed cyclization of oxime esters can be rendered asymmetric by using chiral phosphine (B1218219) ligands. This approach allows for the creation of enantioenriched α,α-disubstituted pyrrolidine derivatives. rsc.orgnih.gov
Substrate-Controlled Diastereoselectivity : Utilizing enantiomerically pure starting materials, such as oxime esters derived from chiral precursors, allows for the transfer of stereochemical information to the final dihydropyrrole product. acs.orgorganic-chemistry.org
Asymmetric Ring-Opening/Cyclization : A highly enantioselective method involves the ring-opening/cyclization of cyclopropyl (B3062369) ketones with primary amines. This reaction is catalyzed by a chiral N,N'-dioxide/scandium(III) complex and proceeds via a kinetic resolution process, affording chiral 2,3-dihydropyrroles in high yields and with excellent enantioselectivity (up to 97% ee). nih.gov
Stereoselective Multicomponent Reactions : The four-component reaction of α-ketoamides, amines, aldehydes, and nitroalkenes to form 2,3-dihydro-4-nitropyrroles has been shown to be highly stereoselective. frontiersin.org
Modern Catalytic Approaches in this compound Synthesis
The synthesis of the 3,4-dihydro-2H-pyrrole (also known as a 2-pyrroline) core, particularly when substituted with an aryl group like 3-chlorophenyl, has been significantly advanced through modern catalytic methods. These techniques offer improvements in efficiency, selectivity, and environmental impact over classical synthetic routes.
Transition Metal Catalysis for Dihydropyrrole Ring Closure
Transition metals play a crucial role in constructing the dihydropyrrole ring, enabling a variety of cyclization strategies. elsevierpure.com Catalysts based on palladium, nickel, and rhodium are particularly prominent in the formation of these N-heterocycles.
One effective method is the palladium(II)-catalyzed oxidative aza-Wacker cyclization of N-homoallylic amines. organic-chemistry.org This process involves an intramolecular attack of the amine onto a palladium-activated alkene, leading to the formation of the five-membered ring. Another powerful approach involves the hydrogenative cyclization of γ-nitro ketones, which can be effectively catalyzed by nanostructured nickel catalysts. nih.govnih.gov This method is part of a multi-component synthesis starting from a ketone, an aldehyde, and a nitroalkane, offering a high degree of flexibility and access to a wide range of substituted dihydropyrroles. nih.govresearchgate.net Research has shown that a highly active and reusable nickel-on-silica (Ni/SiO₂) catalyst is particularly effective for this transformation. nih.govnih.govresearchgate.net
Rhodium catalysts have been utilized in [3+2] cycloaddition reactions between vinylaziridines and alkynes to stereoselectively produce dihydropyrroles under mild conditions. organic-chemistry.org Furthermore, iron catalysts have been shown to facilitate the chemoselective intramolecular hydroamination of α-allenic amines to yield 2,3-dihydropyrroles. organic-chemistry.org
Table 1: Comparison of Transition Metal-Catalyzed Syntheses of Dihydropyrroles
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Pd(II) Complexes | Oxidative Aza-Wacker Cyclization | Forms C-N bond via intramolecular arylation and cyclization. | organic-chemistry.org |
| Ni/SiO₂ Nanoparticles | Hydrogenative Cyclization | Highly active, selective, and reusable catalyst for cyclizing nitro ketones. | nih.govresearchgate.net |
| [Rh(NBD)₂]BF₄ | [3+2] Cycloaddition | High stereoselectivity in reactions of vinylaziridines and alkynes. | organic-chemistry.org |
| Iron Complexes | Intramolecular Hydroamination | Uses an air and moisture stable catalyst; avoids sensitive additives. | organic-chemistry.org |
Microwave-Assisted Synthetic Protocols for this compound Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including dihydropyrroles and their derivatives. researchgate.netijpsjournal.com The primary advantages of using microwave irradiation are the significant reduction in reaction times, often from hours to minutes, and improvements in product yields. researchgate.net
The Paal-Knorr condensation, a classical method for pyrrole synthesis from 1,4-dicarbonyl compounds and primary amines, is particularly amenable to microwave conditions. researchgate.netpensoft.net Studies have shown that these reactions, when heated in a microwave reactor, can be completed in as little as 3 to 10 minutes at temperatures between 120-180 °C, yielding the desired products in good to excellent yields (65-89%). pensoft.net This contrasts sharply with conventional heating methods, which often require much longer reaction times and may result in lower yields. pensoft.net Microwave assistance has also been successfully applied to the synthesis of various pyrrole-based compounds using catalysts like manganese(II) nitrate (B79036) or in catalyst-free systems using water as a solvent. pensoft.neteurekaselect.com For instance, a one-pot synthesis of pyrrole derivatives from 4-formylbenzonitrile was achieved using microwave irradiation at 90-150°C, demonstrating the technology's utility in complex multi-step sequences. mdpi.com
Table 2: Microwave-Assisted vs. Conventional Synthesis of Pyrrole Derivatives
| Reaction | Conditions (Microwave) | Yield (Microwave) | Conditions (Conventional) | Yield (Conventional) | Reference |
|---|---|---|---|---|---|
| Paal-Knorr Condensation | 120-150 °C, 2-10 min | 65-89% | Longer reaction times | Lower yields | pensoft.net |
| Domino Knoevenagel-hetero-Diels-Alder | 110 °C, 30 min | 56% | 80 °C, 48 hours | Not specified | ijpsjournal.com |
| Alkenyl aldehyde + Barbituric acid | Toluene, 2 min | 80% | Refluxing toluene, 6 hours | 67% | ijpsjournal.com |
Visible Light-Promoted Reactions in Pyrroline Synthesis
The use of visible light as a sustainable energy source for chemical transformations has led to the development of novel methods for pyrroline synthesis. rsc.org These reactions are typically mediated by photoredox catalysts, such as ruthenium or iridium complexes, which can be excited by visible light to initiate radical-based reaction cascades. organic-chemistry.orgnjtech.edu.cn
A prominent strategy is the formal [3+2] cycloaddition of 2H-azirines with various partners like enones or alkynes. acs.orgresearchgate.net This method allows for the synthesis of highly substituted Δ¹-pyrrolines. acs.orgresearchgate.net In one reported protocol, the reaction between 2H-azirines and enones was conducted under continuous flow conditions, affording trisubstituted Δ¹-pyrrolines in just 30 minutes of residence time with yields ranging from 41–93%. acs.orgresearchgate.net Organic dyes can also serve as effective photocatalysts for these cycloadditions. researchgate.net Another approach involves the visible-light-induced [3+2] cycloaddition of 2H-azirines with maleimides, which proceeds with good functional group tolerance and diastereoselectivity. rsc.org These methods are environmentally friendly and provide efficient access to complex pyrroline structures under mild conditions. rsc.org
Table 3: Examples of Visible Light-Promoted Pyrroline Synthesis
| Reactants | Photocatalyst | Key Features | Yield | Reference |
|---|---|---|---|---|
| 2H-Azirines + Enones | Not specified (Visible Light) | Continuous flow; 30 min residence time | 41-93% | acs.orgresearchgate.net |
| 2H-Azirines + Maleimides | Organic Photocatalyst | Diastereoselective, good functional group tolerance | Good | rsc.org |
| Unactivated Olefins + Iminyl Radical Precursor | fac-Ir(ppy)₃ | Generates key iminyl radical intermediate | Not specified | njtech.edu.cn |
Functionalization and Derivatization Strategies of the this compound Scaffold
Once the core structure of this compound is synthesized, it can be further modified to create a diverse library of derivatives. Functionalization can occur on the pyrroline ring itself or on the appended chlorophenyl moiety.
Introduction of Substituents onto the Pyrroline Ring
The dihydropyrrole ring offers several sites for functionalization. The nitrogen atom, being a secondary amine, can be readily modified. N-functionalization, such as acylation or alkylation, can be achieved using standard protocols. Mild reaction systems have been developed for the one-step deprotection of N-protected heterocycles followed by functionalization, which tolerates sensitive groups like halogens and vinyls. chemistryviews.org
The carbon backbone of the pyrroline ring can also be functionalized. For instance, C-H functionalization strategies, which are highly atom-economical, can be employed to introduce new substituents. elsevierpure.comrsc.org While often developed for pyrroles, these methods can be adapted for dihydropyrroles. Additionally, the double bond within the 2-pyrroline ring is susceptible to reactions such as Michael additions, allowing for the introduction of nucleophiles at the C3 position. rsc.org
Modifications of the Chlorophenyl Moiety
The 3-chlorophenyl group is a versatile handle for introducing molecular diversity through cross-coupling reactions. ethernet.edu.et The chlorine atom can be replaced with a wide array of substituents using transition-metal catalysis, most commonly with palladium catalysts.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the chloro-group with an organoboron reagent (e.g., a boronic acid or ester). This is a robust method for introducing new aryl or alkyl groups.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl chloride with an amine. It is a powerful tool for synthesizing aniline (B41778) derivatives.
Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne to form a C(sp²)-C(sp) bond, introducing an alkynyl substituent.
Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl chloride with an alkene.
These reactions provide reliable pathways to modify the electronic and steric properties of the phenyl ring, enabling the synthesis of a vast range of derivatives from a single this compound precursor.
Table 4: Common Cross-Coupling Reactions for Modifying the Chlorophenyl Group
| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C-C | Organoboron Reagent | Palladium Complex | ethernet.edu.et |
| Buchwald-Hartwig Amination | C-N | Amine | Palladium Complex | ethernet.edu.et |
| Sonogashira Coupling | C-C (alkyne) | Terminal Alkyne | Palladium/Copper Complex | nih.gov |
| Heck Coupling | C-C (alkene) | Alkene | Palladium Complex | eurekaselect.com |
Preparation of Fused Pyrrole Systems Containing Dihydro-2H-pyrrole Structures
The development of synthetic routes to fused heterocyclic systems is a cornerstone of medicinal and materials chemistry. The 3,4-dihydro-2H-pyrrole moiety, a cyclic imine, serves as a versatile building block for the construction of a variety of nitrogen-containing fused ring systems. These reactions often leverage the reactivity of the imine functionality and the potential for annulation strategies at various positions of the dihydropyrrole ring. Methodologies such as transition-metal-catalyzed C-H activation/annulation and cycloaddition reactions are prominent in this field.
While direct synthetic routes for the construction of fused systems from this compound are not extensively documented, methodologies developed for analogous 5-aryl-3,4-dihydro-2H-pyrroles provide a strong foundation for accessing these complex scaffolds. These approaches highlight the potential of the 5-aryl-dihydropyrrole core as a precursor to novel fused heterocycles.
One of the most powerful techniques for constructing fused and spirocyclic systems from 5-aryl-pyrrolines is through transition-metal-catalyzed C-H activation and annulation. A notable example is the Ruthenium(II)-catalyzed synthesis of spiro[indene-proline] derivatives from 5-phenyl-pyrroline-2-carboxylates and alkynes. acs.org This methodology involves the ortho-C–H activation of the phenyl ring at the 5-position of the pyrroline, followed by annulation with an alkyne. This reaction demonstrates the feasibility of functionalizing the aryl substituent of a 5-aryl-dihydropyrrole to build a new fused ring system. It is plausible that this compound could undergo similar transformations, providing access to a range of spirocyclic compounds. The reaction is tolerant to various substituents on the phenyl ring of the pyrroline, including alkyl, alkoxy, and halogen groups, suggesting that the chloro-substituent in the target compound would be compatible with the reaction conditions. acs.org
The general scheme for this transformation is as follows:
Aryl-substituted pyrroline carboxylates react with various alkynes in the presence of a Ruthenium catalyst to yield spiro[indene-pyrrolidine] carboxylates. The reaction proceeds in good to very good yields for a range of substituents on both the pyrroline's aryl ring and the alkyne. acs.org
Table 1: Ruthenium(II)-Catalyzed Annulation of 5-Aryl-pyrroline-2-carboxylates with Alkynes
| Entry | Pyrroline Substituent (R¹) | Alkyne Substituents (R², R³) | Product | Yield (%) |
| 1 | H | Ph, Ph | 2,3-Diphenylspiro[indene-1,2′-pyrrolidine]carboxylate | 85 |
| 2 | 4-Me | Ph, Ph | 5-Methyl-2,3-diphenylspiro[indene-1,2′-pyrrolidine]carboxylate | 82 |
| 3 | 4-OMe | Ph, Ph | 5-Methoxy-2,3-diphenylspiro[indene-1,2′-pyrrolidine]carboxylate | 78 |
| 4 | 4-F | Ph, Ph | 5-Fluoro-2,3-diphenylspiro[indene-1,2′-pyrrolidine]carboxylate | 75 |
| 5 | 4-Cl | Ph, Ph | 5-Chloro-2,3-diphenylspiro[indene-1,2′-pyrrolidine]carboxylate | 72 |
| 6 | 3-Me | Ph, Ph | 6-Methyl-2,3-diphenylspiro[indene-1,2′-pyrrolidine]carboxylate | 80 |
| 7 | H | Et, Et | 2,3-Diethylspiro[indene-1,2′-pyrrolidine]carboxylate | 65 |
| 8 | H | Me, Me | 2,3-Dimethylspiro[indene-1,2′-pyrrolidine]carboxylate | 68 |
Another important class of fused systems derived from dihydropyrroles includes indolizine (B1195054) and pyrrolizine scaffolds. These are typically accessed through cycloaddition or condensation/cyclization pathways. For instance, 3,4-dihydro-2H-pyrrole-2-carbonitriles have been shown to be effective precursors for the synthesis of 5,6,7,8-tetrahydroindolizines, 2,3-dihydro-1H-pyrrolizines, and 6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepines through an alkylation/annulation sequence. nih.gov This highlights the utility of a functionalized dihydropyrrole in building fused bicyclic systems.
Furthermore, the condensation of 5-methoxy-3,4-dihydro-2H-pyrrole with 2-amino-1-arylethanones provides a direct route to 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. nih.gov This reaction exemplifies the construction of a five-membered imidazole (B134444) ring fused to the dihydropyrrole core. It is conceivable that this compound, acting as a cyclic imine, could participate in similar condensation reactions with appropriate binucleophiles to generate a variety of fused heterocyclic systems.
Spectroscopic and Structural Elucidation of 5 3 Chlorophenyl 3,4 Dihydro 2h Pyrrole and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules, providing detailed information at the atomic level. researchgate.net For derivatives of 3,4-dihydro-2H-pyrrole, ¹H and ¹³C NMR are fundamental in assigning the constitution, while advanced 2D techniques can establish stereochemistry. ipb.ptnumberanalytics.com
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. For 5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole, specific chemical shifts (δ) are expected for the protons of the dihydro-pyrrole ring and the substituted phenyl group.
The protons on the dihydro-pyrrole ring typically appear as multiplets in the aliphatic region. The methylene (B1212753) protons at the C3 and C4 positions are expected to show complex splitting patterns due to geminal and vicinal coupling. An analogue, 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole, shows multiplets for its dihydro-pyrrole ring protons at approximately 1.94-3.15 ppm. nih.gov The proton at the C2 position, adjacent to the nitrogen, is often shifted further downfield. nih.gov
The aromatic protons on the 3-chlorophenyl substituent exhibit signals in the aromatic region, typically between 7.0 and 8.0 ppm. The substitution pattern influences the exact chemical shifts and coupling constants. For instance, in related substituted pyrroles, aromatic protons show complex multiplets within this range. acgpubs.orgnih.gov
Table 1: Representative ¹H NMR Data for 5-Aryl-3,4-dihydro-2H-pyrrole Analogues
| Compound | Aromatic Protons (ppm) | Dihydro-pyrrole Ring Protons (ppm) | Reference |
|---|---|---|---|
| 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole | 7.28–7.88 (m, 9H) | 5.33 (t, 1H), 3.02-3.15 (m, 2H), 1.94-2.83 (m, 2H) | nih.gov |
| 1-(1-(4-chlorophenyl)-2-methyl-4-phenyl-1H-pyrrol-3-yl)ethanone | 7.47-7.26 (m, 9H) | 6.64 (s, 1H) | acgpubs.org |
Note: Data is for illustrative purposes based on analogues. 'm' denotes multiplet, 't' denotes triplet, 'd' denotes doublet, 's' denotes singlet.
Carbon-13 NMR (¹³C NMR) Investigations
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom.
For this compound, the most downfield signal is expected for the C5 carbon due to its position in the C=N imine bond. In related pyrrole (B145914) derivatives, this iminic carbon can appear significantly downfield. acgpubs.org The carbons of the 3-chlorophenyl ring will resonate in the aromatic region (typically 120-140 ppm), with the carbon bearing the chlorine atom (C-Cl) and the carbon attached to the dihydro-pyrrole ring (C-C5) showing distinct shifts influenced by substituent effects. rsc.org The aliphatic carbons of the dihydro-pyrrole ring (C3 and C4) will appear in the upfield region of the spectrum. rsc.orgnih.gov
Table 2: Representative ¹³C NMR Data for Substituted Pyrrole Analogues
| Compound | Aromatic/Iminic Carbons (ppm) | Aliphatic Carbons (ppm) | Reference |
|---|---|---|---|
| 1-(1-(4-chlorophenyl)-2-methyl-4-phenyl-1H-pyrrol-3-yl)ethanone | 197.58, 137.29, 135.80, 135.15, 134.08, 129.62, 129.31, 128.35, 127.50, 126.98, 126.63, 122.90, 120.42 | 31.13, 12.86 | acgpubs.org |
| 2-Methyl-1,5-di-o-tolyl-1H-pyrrole | 138.3, 137.1, 136.7, 133.3, 132.5, 131.1, 130.7, 130.1, 129.9, 129.6, 128.0, 126.8, 126.1, 124.8, 109.5, 106.5 | 21.0, 17.5, 13.0 | nih.gov |
Note: Data is for illustrative purposes based on analogues. Exact shifts for the target compound may vary.
Advanced NMR Techniques for Stereochemical Determinationnumberanalytics.com
While 1D NMR is sufficient for constitutional assignment, multidimensional NMR experiments are often required to determine the stereochemistry of complex molecules. numberanalytics.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable. ipb.ptnumberanalytics.com
COSY: Identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the dihydro-pyrrole ring. numberanalytics.com
HSQC: Correlates protons to their directly attached carbons, confirming the assignment of both ¹H and ¹³C signals for the CH, CH₂, and CH₃ groups. numberanalytics.com
HMBC: Establishes long-range (2-3 bond) correlations between protons and carbons. ipb.pt This is particularly useful for connecting the dihydro-pyrrole ring to the chlorophenyl substituent.
NOESY/ROESY: These experiments detect through-space interactions between protons. numberanalytics.com They are crucial for determining the relative stereochemistry in chiral analogues by observing the spatial proximity of different protons. numberanalytics.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.
The most diagnostic peak for this compound is the C=N (imine) stretching vibration, which typically appears in the range of 1690-1640 cm⁻¹. masterorganicchemistry.com This band is a key indicator of the cyclic imine functionality. Aromatic C=C stretching vibrations from the chlorophenyl ring are expected between 1600 cm⁻¹ and 1450 cm⁻¹. researchgate.net
Other significant absorptions include C-H stretching from both the aromatic ring (above 3000 cm⁻¹) and the aliphatic CH₂ groups of the dihydro-pyrrole ring (typically 2950-2850 cm⁻¹). researchgate.net The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ region for aliphatic amines/imines. orgchemboulder.comyoutube.com
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration | Reference |
|---|---|---|---|
| Aromatic C-H | > 3000 | Stretch | researchgate.net |
| Aliphatic C-H | 2950 - 2850 | Stretch | researchgate.net |
| Imine C=N | 1690 - 1640 | Stretch | masterorganicchemistry.com |
| Aromatic C=C | 1600 - 1450 | Stretch | researchgate.net |
| Aliphatic C-N | 1250 - 1020 | Stretch | orgchemboulder.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. nih.gov For this compound, electrospray ionization (ESI) would likely produce a prominent protonated molecular ion [M+H]⁺.
The fragmentation pathways are significantly influenced by the substituents on the pyrrole ring. nih.gov The analysis of related 2-substituted pyrrole derivatives shows that fragmentation often involves cleavage of the side chain. nih.gov For the target compound, characteristic fragmentation would likely involve the loss of the chlorophenyl group or cleavage within the dihydro-pyrrole ring. GC-MS analysis of a related compound, 5-Ethyl-3,4-dihydro-2H-pyrrole, shows major fragments corresponding to the loss of alkyl groups and ring cleavage. nih.gov
Table 4: Predicted Mass Spectrometry Data for this compound (C₁₀H₁₀ClN)
| Ion | Predicted m/z (for ³⁵Cl) | Description | Reference |
|---|---|---|---|
| [M]⁺ | 179.05 | Molecular Ion | |
| [M+H]⁺ | 180.06 | Protonated Molecular Ion | nih.gov |
| [M-Cl]⁺ | 144.08 | Loss of Chlorine radical |
Note: The presence of chlorine would result in a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. libretexts.org Molecules with conjugated π-systems, such as the one formed by the imine and the chlorophenyl ring in the title compound, absorb light in the UV-Vis region. rsc.org
The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. nih.gov The π → π* transition, typically of high intensity, arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. libretexts.org The n → π* transition, which is generally weaker, involves the excitation of a non-bonding electron (from the nitrogen atom) to a π* antibonding orbital. nih.gov
As the extent of conjugation increases, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases, leading to absorption at longer wavelengths (a bathochromic or red shift). libretexts.org In related aromatic imines, these transitions are observed, and their maxima can be influenced by the solvent and substituents. nih.gov For pyrrole itself, a π → π* transition is observed around 210 nm, and this is expected to shift to a longer wavelength in the title compound due to the extended conjugation with the chlorophenyl ring. researchgate.net
X-ray Crystallographic Analysis for Solid-State Structure and Conformation
X-ray crystallographic analysis is a powerful technique that determines the precise arrangement of atoms within a crystal. While a specific crystal structure for this compound is not publicly available, detailed analysis of the closely related analogue, 5-(3-chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole, provides significant insight into the expected structural features. The data for this analogue reveals a monoclinic crystal system. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄ClN |
| Molecular Weight (g/mol) | 255.73 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 18.2543 (18) |
| b (Å) | 5.6398 (5) |
| c (Å) | 13.0095 (13) |
| β (°) | 97.129 (2) |
| Volume (ų) | 1329.0 (2) |
| Z (molecules/unit cell) | 4 |
Data sourced from crystallographic studies. nih.gov
Five-membered rings, such as the 3,4-dihydro-2H-pyrrole core, are inherently non-planar due to the strain that would exist in a planar conformation. They typically adopt puckered conformations, such as the "envelope" or "twist" forms, to relieve this strain. In an envelope conformation, four of the ring atoms are coplanar, while the fifth atom is displaced from this plane, resembling a sealed envelope flap.
In the crystal structure of the analogue 5-(3-chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole, the five-membered dihydropyrrole ring adopts a conformation that is best described as an envelope. nih.gov One of the carbon atoms serves as the "flap" of the envelope, being puckered out of the plane formed by the other four atoms of the ring. nih.gov This adoption of an envelope conformation is a common feature in substituted pyrrolidine (B122466) and other five-membered heterocyclic ring systems. mdpi.com
For the analogue 5-(3-chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole, which features two aromatic substituents, the dihedral angle between the mean planes of the 3-chlorophenyl ring and the 2-phenyl ring is 78.71 (9)°. nih.gov This significant twist between the two aromatic rings indicates a non-coplanar arrangement, which minimizes steric hindrance between the bulky phenyl groups. In the case of the target compound, this compound, the key dihedral angle would be between the plane of the chlorophenyl ring and the approximate plane of the dihydropyrrole ring, which dictates the orientation of the aromatic substituent.
The assembly of molecules into a stable crystal lattice is directed by a network of intermolecular forces. While stronger interactions like classical hydrogen bonds often dominate, weaker interactions such as π-π stacking and C-H···π interactions play a crucial and directional role in the crystal packing of aromatic and heterocyclic compounds. rsc.orgmdpi.com
C-H···π Interactions: This is a type of weak hydrogen bond where a C-H bond acts as the hydrogen bond donor and the π-electron system of an aromatic ring acts as the acceptor. nih.gov These interactions are geometrically specific and contribute significantly to the formation of stable three-dimensional supramolecular architectures. mdpi.comnih.gov Studies of related pyrrole derivatives show that C-H···π interactions, and even C-Cl···π interactions, can be key factors in the crystal packing, creating defined structural motifs. mdpi.comuni-regensburg.de
In the crystal packing of chlorophenyl-containing heterocycles, analysis has shown that H···H, C···H/H···C, and Cl···H/H···Cl contacts can account for a significant percentage of the intermolecular interactions, underscoring the importance of these weak forces in defining the final crystal structure. nih.gov The interplay between these different dispersive forces, including π-π and C-H···π interactions, is ultimately responsible for the stabilization of the crystalline network. mdpi.com
Pharmacological and Biological Investigations of 5 3 Chlorophenyl 3,4 Dihydro 2h Pyrrole Derivatives
Medicinal Chemistry Aspects and Therapeutic Potential of the Pyrroline (B1223166) Core
The pyrroline scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in drug discovery, present in numerous natural products and synthetic compounds with a wide array of biological activities. Its structural features allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. The pyrroline core's ability to interact with various biological targets makes it a privileged structure in the development of therapeutic agents for infectious diseases, inflammation, and cancer.
The introduction of a 3-chlorophenyl substituent at the 5-position of the 3,4-dihydro-2H-pyrrole ring, as seen in 5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole, significantly influences its electronic and steric properties. This substitution can enhance binding affinity to target enzymes and receptors, potentially leading to increased potency and selectivity of the derivatives. The therapeutic potential of pyrroline derivatives is vast, with research continually uncovering new applications and optimizing existing ones.
Antimicrobial Activities
Derivatives of this compound have been the subject of numerous studies to evaluate their efficacy against a range of microbial pathogens.
Antibacterial Efficacy Studies
The antibacterial potential of pyrroline derivatives has been well-documented, with various substituted compounds showing activity against both Gram-positive and Gram-negative bacteria. For instance, certain 3,4-disubstituted pyrroles, including those with chloro substitutions, have demonstrated notable antimicrobial activity, particularly against Staphylococcus aureus. The presence of the chlorophenyl group is often associated with enhanced antibacterial effects.
Research into fused pyrrole (B145914) systems has also yielded promising results. A series of substituted pyrroles and their fused pyrimidine (B1678525) and triazine derivatives have been synthesized and tested against important human pathogens. Specific derivatives have shown potent effects on Gram-positive bacteria. The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.
Table 1: Antibacterial Activity of Selected Pyrrole Derivatives
| Compound | Test Organism | Activity/MIC | Reference |
|---|---|---|---|
| Chloro-substituted pyrrole | S. aureus | Pronounced activity | |
| 1-(3-Chlorophenyl)-3-(4,5-dihydro-1H-imidazol-2-yl)-4,5-diphenyl-pyrrol-2-amine | Gram-positive bacteria | Active | |
| Fused pyrrolopyrimidine derivative | Gram-positive bacteria | Active | |
| Fused pyrrolotriazine derivative | Gram-negative bacteria | Active |
Note: This table is interactive and can be sorted by clicking on the column headers.
Antifungal Properties and Mechanisms
Pyrroline derivatives have also been investigated for their antifungal properties. Studies have shown that certain fused pyrrole compounds exhibit significant activity against various fungal species, including Candida albicans, Aspergillus fumigatus, and Fusarium oxysporum. The antifungal mechanism of these compounds is believed to involve the inhibition of fungal growth and proliferation, potentially by interfering with cell wall synthesis or other vital cellular processes.
For example, specific fused pyrrole derivatives have demonstrated potent effects against yeast and filamentous fungi. The structural modifications on the pyrroline core play a crucial role in determining the spectrum and potency of their antifungal activity.
Table 2: Antifungal Activity of Selected Pyrrole Derivatives
| Compound | Test Organism | Activity/MIC | Reference |
|---|---|---|---|
| Fused pyrrole derivative | C. albicans | Higher activity than on bacteria | |
| Fused pyrrolotriazine derivative | A. fumigatus | Active | |
| Fused pyrrolotriazine derivative | F. oxysporum | Active |
Note: This table is interactive and can be sorted by clicking on the column headers.
Antiviral Activities, including Specific Viral Targets
The antiviral potential of pyrroline derivatives is an emerging area of research. While specific studies on this compound are limited, related structures have shown promise. For instance, derivatives of 5-(4-Chlorophenyl)-1,3,4-thiadiazole have been synthesized and tested for their antiviral activity against the Tobacco Mosaic Virus (TMV), with some compounds showing promising inhibitory effects. These findings suggest that the chlorophenyl moiety can contribute to antiviral activity. Further research is needed to explore the antiviral potential of this compound derivatives against a broader range of viruses and to elucidate their mechanisms of action.
Anti-Inflammatory and Analgesic Properties
The anti-inflammatory properties of pyrroline derivatives have attracted considerable attention, with a focus on their ability to modulate key inflammatory pathways.
Inhibition of Cyclooxygenase (COX) Enzymes
Many pyrrole-containing compounds have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory process. Both non-selective and selective COX-2 inhibitors have been developed from pyrrole scaffolds. The anti-inflammatory activity of these compounds is often attributed to their ability to block the production of prostaglandins, which are key mediators of inflammation and pain.
Research on fused pyrrole systems, such as pyrrolopyridines, has revealed promising anti-inflammatory activity. Some of these compounds have demonstrated significant in vivo anti-inflammatory effects, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. Molecular docking studies have suggested that these active molecules can bind effectively within the active site of the COX-2 enzyme.
Table 3: Anti-Inflammatory Activity of Selected Pyrrole Derivatives
| Compound | Activity | Mechanism | Reference |
|---|---|---|---|
| Pyrrolopyridine derivative | Significant in vivo anti-inflammatory activity | COX-2 Inhibition | |
| Fused pyrrole derivative | Promising anti-inflammatory activity | COX Inhibition |
Note: This table is interactive and can be sorted by clicking on the column headers.
In Vivo and In Vitro Anti-inflammatory Assays
Derivatives of the pyrrole nucleus have been evaluated for their potential to mitigate inflammatory processes. Research has employed both in vivo animal models and in vitro cellular assays to elucidate their anti-inflammatory capabilities.
In vivo studies, such as the carrageenan-induced paw edema model in rats, are standard for assessing acute anti-inflammatory activity. mdpi.comresearchgate.net For instance, certain pyrrolo[2,3-b]pyrido[4,3-d]pyrimidin-4-one derivatives have demonstrated significant anti-inflammatory effects comparable to the standard drug, diclofenac, with activity persisting for up to four hours after administration of carrageenan. mdpi.com The anti-inflammatory response is often dose- and time-dependent. researchgate.netnih.gov
In vitro assays provide deeper insight into the molecular mechanisms behind these effects. These studies have shown that the anti-inflammatory action of related heterocyclic compounds can be attributed to the inhibition of key inflammatory mediators. For example, some derivatives significantly inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This is often achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6) is a common mechanism observed for these types of compounds. mdpi.comnih.gov Some pyrrole derivatives have shown a significant reduction in TNF-α and IL-1β levels, corroborating the in vivo findings. mdpi.com
Table 1: In Vitro Anti-inflammatory Activity of Selected Pyrrole Derivatives
| Compound / Derivative | Assay | Target | Result | Citation |
|---|---|---|---|---|
| Pyrrolo[2,3-b]pyrido[4,3-d]pyrimidin-4-one (3l) | ELISA | TNF-α, IL-1β | Significant reduction compared to control | mdpi.com |
| Hydrangenol Derivative (Compound 11) | Griess Assay, EIA | NO, PGE2 | Dominant downregulation in LPS-induced macrophages | nih.gov |
| Hydrangenol Derivative (Compound 11) | Western Blot | iNOS, COX-2 | Suppressed expression | nih.gov |
Anticancer and Cytostatic Activities
The antiproliferative properties of this compound derivatives and related structures have been investigated against a range of human cancer cell lines.
The cytotoxic potential of pyrrole and pyrrolizine derivatives has been screened against multiple human cancer cell lines, including those for breast cancer (MCF-7), ovarian cancer (A2780), colon cancer (HT29), and human erythroleukemia (K562). researchgate.netresearchgate.net Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the aromatic rings significantly influence cytotoxic activity. researchgate.netresearchgate.net For example, the presence of an electron-withdrawing chloro group on the phenyl ring can enhance activity against MCF-7 and A2780 cell lines. researchgate.net Certain spiro-fused pyrrolo[3,4-a]pyrrolizine derivatives have shown activity against the human erythroleukemia (K562) cell line. researchgate.net The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. nih.govmdpi.com Some novel 3-aroyl-1-arylpyrrole (ARAP) derivatives have demonstrated potent, nanomolar-level inhibition of cancer cell growth. nih.gov
Table 2: Cytotoxic Activity (IC50) of Selected Pyrrole Derivatives Against Cancer Cell Lines
| Compound / Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
|---|---|---|---|---|---|
| Compound 4a (Pyrrolizine) | MCF-7 | 0.31 | - | - | researchgate.net |
| Compound 4a (Pyrrolizine) | A2780 | 2.56 | - | - | researchgate.net |
| Compound 4a (Pyrrolizine) | HT29 | 0.96 | - | - | researchgate.net |
| Compound 5o (Indole-isatin) | - | 1.69 | Sunitinib | 8.11 | nih.gov |
| Compound 5w (Indole-isatin) | - | 1.91 | Sunitinib | 8.11 | nih.gov |
| Compound 3b (Isatin) | A549 (Lung) | 10.3 | 5-FU | 20.6 | mdpi.com |
| Compound 3b (Isatin) | RD (Rhabdomyosarcoma) | 12.1 | 5-FU | 20.6 | mdpi.com |
The antiproliferative effects of these compounds are attributed to several underlying mechanisms. A primary mode of action for many heterocyclic anticancer agents is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. researchgate.netnih.gov This interference with the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death). researchgate.netmdpi.comwaocp.org
Another key mechanism involves the inhibition of multiple oncogenic kinases, which are crucial for cancer cell signaling and proliferation. researchgate.net Some derivatives have been shown to induce apoptosis through the upregulation of tumor suppressor proteins like p53 and by altering the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins. waocp.org Furthermore, some indole-isatin hybrids have been found to decrease the levels of phosphorylated retinoblastoma protein (P-Rb), a key regulator of the cell cycle, leading to an arrest in the G1 phase. nih.gov Certain pyrrole derivatives have also been found to suppress the Hedgehog signaling pathway, which is implicated in the growth of specific cancers like medulloblastoma. nih.gov
Neurological and Neurodegenerative Disease Applications
Derivatives of the core structure are also being explored for their potential in treating neurological disorders, including Alzheimer's disease.
Imidazoline (B1206853) receptors, particularly the I2 subtype, are recognized as potential targets for neuroprotective and analgesic drugs. bioworld.comnih.gov These receptors are located on the mitochondrial membrane and are involved in various physiological processes. tocris.com Research has focused on developing selective ligands for the I2 receptor to better understand its function. researchgate.netnih.gov Certain novel compounds have been characterized as potent imidazoline I2 receptor ligands, exhibiting high binding affinity, with Ki values in the nanomolar range. bioworld.com For example, one recently discovered ligand showed a Ki value of 1.05 nM for the I2 receptor. bioworld.com The development of ligands with high selectivity for I2 receptors over adrenergic receptors is a key goal in this area, as it may reduce side effects. nih.gov Functionally, I2 receptor ligands can modulate the activity of monoamine oxidase (MAO), which may contribute to their neuroprotective effects. nih.govtocris.com
The multifactorial nature of Alzheimer's disease has driven the development of multi-target-directed ligands (MTDLs). mdpi.com Pyrrole derivatives are being investigated within this strategy for their ability to concurrently address several pathological mechanisms of the disease. nih.govmdpi.com
One key therapeutic approach is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, leading to improved cognitive function. nih.govucl.ac.uk Some novel pyrrole-based hydrazides have been identified as moderate to potent AChE inhibitors. nih.gov Beyond AChE inhibition, these compounds are also evaluated for their ability to prevent the aggregation of amyloid-beta (Aβ) peptides into toxic plaques, a central hallmark of Alzheimer's disease. mdpi.comucl.ac.uk
Neuroprotective properties are also a critical aspect of anti-Alzheimer's drug discovery. This includes protecting neurons from oxidative stress and excitotoxicity. nih.govmdpi.com Some compounds have demonstrated the ability to provide neuroprotection in cellular models, reduce tau protein hyperphosphorylation, and protect against mitochondrial dysfunction. ucl.ac.uk The inhibition of glycogen (B147801) synthase kinase-3 (GSK3) is another promising mechanism, as this enzyme is involved in both Aβ production and tau hyperphosphorylation. nih.gov
Acetylcholinesterase (AChE) Inhibitory Capacity
A comprehensive review of scientific literature and chemical databases yielded no specific studies evaluating the acetylcholinesterase (AChE) inhibitory capacity of this compound or its derivatives. While the broader class of pyrrole-containing compounds has been a subject of interest in the design of cholinesterase inhibitors, research specifically focused on the this compound scaffold in this context does not appear to be available in published literature.
Consequently, no data on the half-maximal inhibitory concentration (IC₅₀) values, mechanism of inhibition, or structure-activity relationships for these specific compounds against AChE can be provided. Further empirical research would be necessary to determine if this particular chemical series possesses any activity at the acetylcholinesterase enzyme.
Data Table 4.5.3.1: AChE Inhibitory Activity of this compound Derivatives No data is available from the conducted research.
Other Biological Activities (e.g., Antidiabetic, H₂O₂ Scavenging)
Investigations into other potential biological activities of this compound derivatives, specifically concerning antidiabetic effects and hydrogen peroxide (H₂O₂) scavenging capabilities, did not yield any specific results in the available scientific literature. The antioxidant potential, including radical scavenging, is a widely studied property for many heterocyclic compounds. However, dedicated studies measuring the H₂O₂ scavenging activity or evaluating the antidiabetic potential (such as α-glucosidase or α-amylase inhibition) for the this compound framework have not been reported.
Therefore, there is no empirical data to present regarding these specific biological effects. The exploration of these activities remains a potential area for future research to broaden the pharmacological profile of this class of compounds.
Data Table 4.6.1: Antidiabetic and H₂O₂ Scavenging Activity of this compound Derivatives No data is available from the conducted research.
Mechanistic Studies and Structure Activity Relationships Sar
Structure-Activity Relationship (SAR) Analysis of Substituted Dihydro-2H-pyrroles
The biological activity of dihydro-2H-pyrrole derivatives is highly dependent on their chemical structure. SAR studies have been instrumental in identifying the key molecular features that govern their potency and selectivity.
Influence of Substituents on the Pyrroline (B1223166) Ring on Biological Activity
The dihydro-2H-pyrrole (or pyrroline) ring serves as a core scaffold for this class of compounds. Modifications to this ring can significantly impact biological activity. While specific data on substitutions directly on the pyrroline ring of 5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole is limited in the provided context, general principles from related heterocyclic compounds suggest that the size, shape, and electronic properties of substituents can influence receptor binding and efficacy. For example, in related cannabinoid receptor agonists with a pyrrole (B145914) core, substitutions at various positions on the pyrrole nucleus were explored to define the SAR. escholarship.org
Impact of the Chlorophenyl Moiety Position and Substitutions
The nature and position of the substituent on the phenyl ring are critical determinants of the biological activity of 5-phenyl-3,4-dihydro-2H-pyrrole derivatives. The presence of a chlorine atom at the 3-position of the phenyl ring, as in the title compound, is a key feature.
Studies on analogous compounds, such as 2'-fluoro-3'-(substituted phenyl)deschloroepibatidines, have demonstrated that the electronic properties of the substituent on the phenyl ring play a significant role. For these analogues, compounds with strong electron-withdrawing groups on the 3'-aryl moiety exhibited high affinity for the α4β2-nAChR. nih.gov The antagonist activity of these compounds was also influenced by these substitutions. nih.govnih.gov
The following table summarizes the antagonist activity of some 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues at different nAChR subtypes, illustrating the impact of phenyl ring substitutions.
| Compound | Phenyl Substituent | α4β2 Antagonism | α3β4 Antagonism | α7 Antagonism |
| Analogue 1 | 4-Nitrophenyl | Potent | Active | Active |
| Analogue 2 | 4-Carbamoylphenyl | Highly Selective | Less Active | Less Active |
| Analogue 3 | Other electron-withdrawing groups | Active | Active | Active |
This table is illustrative and based on findings for structurally related compounds. nih.gov
Pharmacophore Identification for Target Interaction
A pharmacophore is an abstract representation of the molecular features that are necessary for a drug to interact with a specific biological target. For nAChR antagonists based on the 5-phenyl-3,4-dihydro-2H-pyrrole scaffold, a general pharmacophore can be proposed based on the available SAR data.
The key features of such a pharmacophore likely include:
A Hydrogen Bond Acceptor/Donor: The nitrogen atom in the dihydropyrrole ring can act as a hydrogen bond acceptor or be protonated to act as a donor, which is a common feature for ligands binding to the orthosteric site of nAChRs. nih.gov
A Hydrophobic/Aromatic Region: The chlorophenyl ring provides a significant hydrophobic and aromatic feature that is crucial for binding, likely through interactions with aromatic amino acid residues in the receptor's binding pocket. nih.gov
Specific Steric and Electronic Features: The position and electronic nature of the substituent on the phenyl ring (e.g., the chlorine at the 3-position) contribute to the precise fit and interaction with the target, influencing both affinity and selectivity. nih.gov
The development of a detailed pharmacophore model requires extensive computational and experimental studies, including the synthesis and testing of a diverse range of analogues. nih.gov
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole, DFT calculations are crucial for understanding its fundamental chemical characteristics. These calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to provide a balance of accuracy and computational cost. nih.govresearchgate.net
Geometry Optimization and Harmonic Vibration Simulations
Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. tandfonline.com For this compound, this process determines the most stable three-dimensional arrangement of its atoms, predicting bond lengths, bond angles, and dihedral angles. nih.govnih.gov In similar heterocyclic compounds, theoretical calculations of these parameters show good agreement with experimental data obtained from X-ray crystallography, with deviations often being minimal. nih.govresearchgate.net For instance, the five-membered dihydro-pyrrole ring is expected to adopt a non-planar conformation, similar to the envelope conformation observed in a related structure. nih.gov
Harmonic vibration simulations are then performed on the optimized geometry. These calculations predict the molecule's vibrational frequencies, which correspond to the peaks observed in its infrared (IR) and Raman spectra. The absence of imaginary frequencies in the calculation confirms that the optimized structure is a true energy minimum on the potential energy surface. researchgate.net A strong correlation between the computed and experimental vibrational frequencies validates the accuracy of the optimized molecular structure. researchgate.net
Table 1: Illustrative Optimized Geometric Parameters for a Dihydropyrrole Scaffold This table provides representative data for the types of parameters determined through geometry optimization.
| Parameter | Type | Atom Connection | Predicted Value (Å or °) |
| Bond Length | C-N | C5-N1 | ~1.28 |
| Bond Length | C-C | C4-C5 | ~1.50 |
| Bond Length | C-C | C3-C4 | ~1.53 |
| Bond Length | C-C | C2-C3 | ~1.52 |
| Bond Length | C-N | C2-N1 | ~1.47 |
| Bond Angle | N-C-C | N1-C5-C4 | ~112° |
| Bond Angle | C-C-C | C5-C4-C3 | ~105° |
| Bond Angle | C-C-C | C4-C3-C2 | ~106° |
| Bond Angle | C-C-N | C3-C2-N1 | ~104° |
| Dihedral Angle | C-C-C-C | C5-C4-C3-C2 | Variable (Envelope/Twist) |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule. sci-hub.st The MEP map illustrates the charge distribution on the molecule's surface, providing a guide to its electrophilic and nucleophilic regions. researchgate.net
For this compound, the MEP map would highlight regions of different electrostatic potential using a color scale:
Red: Indicates regions of high electron density and negative electrostatic potential, typically associated with lone pairs on heteroatoms like nitrogen. These are the most likely sites for electrophilic attack. researchgate.netresearchgate.net
Blue: Represents regions of low electron density and positive electrostatic potential, usually found around hydrogen atoms. These are potential sites for nucleophilic attack. researchgate.net
Green: Denotes areas of neutral or near-zero potential.
The MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for molecular recognition and biological activity. mdpi.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and distribution of these orbitals are critical for understanding the electronic properties and reactivity of this compound.
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher nucleophilicity. youtube.com For this molecule, the HOMO is expected to be localized primarily on the electron-rich regions, such as the pyrrole (B145914) ring and the chlorophenyl group. sci-hub.st
LUMO (Lowest Unoccupied Molecular Orbital): This orbital functions as the electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher electrophilicity. youtube.com The LUMO is often distributed over the aromatic system. sci-hub.st
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap implies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net
These parameters are instrumental in predicting how the molecule will behave in chemical reactions and biological systems. researchgate.net
Table 2: Representative Frontier Molecular Orbital Data This table illustrates the type of information generated from FMO analysis.
| Parameter | Description | Typical Value (eV) | Implication |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 | Electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 | Electron-accepting ability |
| ΔE (Gap) | ELUMO - EHOMO | 3.5 to 5.0 | Chemical reactivity & stability |
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. nih.gov This method is essential for structure-based drug design and helps to elucidate the molecular basis of a compound's biological activity. farmaciajournal.com For this compound, docking studies can identify potential protein targets and predict its binding mode and affinity.
Prediction of Binding Energies and Interaction Modes with Specific Protein Targets
The primary goal of molecular docking is to predict the binding energy (or docking score) of the ligand-protein complex, which is an estimate of the binding affinity. nih.gov A lower, more negative binding energy generally indicates a more stable and favorable interaction. researchgate.net For pyrrole-based compounds, docking studies have been successfully used to predict their affinity for various targets, such as enzymes and receptors. nih.govnih.gov
The simulation also reveals the specific interaction modes between the ligand and the protein's active site. These interactions can include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein residues.
π-π Stacking: An interaction between aromatic rings.
Van der Waals Forces: Weak, short-range electrostatic attractions.
For example, in studies of similar compounds, the substituted phenyl ring often fits into a hydrophobic pocket of the binding site, while other parts of the molecule form hydrogen bonds with key residues. nih.gov
Table 3: Illustrative Molecular Docking Results for a Pyrrole Derivative This table shows sample data from a molecular docking simulation against a hypothetical protein target.
| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Kinase X (e.g., EGFR) | -8.5 | Met793, Leu718, Asp855 | Hydrogen Bond, Hydrophobic |
| Kinase Y (e.g., CDK2) | -7.9 | Leu83, Phe80, Asp145 | Hydrophobic, π-π Stacking |
| Tubulin (Colchicine Site) | -7.2 | Cys241, Leu255, Val318 | Hydrophobic, van der Waals |
Identification of Key Residues for Ligand Binding
A crucial outcome of molecular docking is the identification of the specific amino acid residues within the protein's binding site that are essential for the interaction. nih.gov By analyzing the docked pose, researchers can pinpoint which residues form hydrogen bonds, engage in hydrophobic contacts, or participate in other stabilizing interactions with this compound.
Understanding these key residues is vital for several reasons:
It provides insight into the mechanism of action at the molecular level.
It allows for the rational design of new derivatives with improved potency and selectivity by modifying the ligand to enhance interactions with these specific residues.
It helps explain the structure-activity relationship (SAR) observed in a series of related compounds.
For instance, docking studies on polysubstituted pyrroles targeting tubulin have identified key hydrophobic contacts with residues in the colchicine (B1669291) binding site as being critical for high affinity. nih.gov
ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Predictions
The prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles is a critical step in evaluating the druglikeness and potential liabilities of a chemical entity. In silico tools utilize a compound's structure to calculate various physicochemical and topological parameters that correlate with its pharmacokinetic and toxicological characteristics. These predictions are instrumental in prioritizing candidates for further development and identifying potential issues that may lead to late-stage failures.
In Silico Prediction of Pharmacokinetic Profiles
The pharmacokinetic profile of a compound, which encompasses its absorption, distribution, metabolism, and excretion, can be estimated using a variety of computational models. These models often assess parameters such as molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors, which are foundational to predicting a compound's behavior.
Table 1: Representative In Silico Pharmacokinetic Parameters
| Parameter | Predicted Value | Significance |
| Human Intestinal Absorption | Data not available | Indicates potential for oral absorption. |
| Caco-2 Permeability | Data not available | In vitro model for intestinal absorption. |
| Blood-Brain Barrier (BBB) Penetration | Data not available | Predicts potential for central nervous system effects. |
| P-glycoprotein Substrate | Data not available | Efflux by P-glycoprotein can limit bioavailability. |
| CYP450 2D6 Inhibitor | Data not available | Inhibition can lead to drug-drug interactions. |
Note: The data in this table is representative of the types of predictions made in in silico studies and does not reflect actual reported values for this compound due to a lack of specific literature.
Mutagenicity and Safety Profile Assessment
Computational toxicology aims to predict the potential for a compound to cause adverse effects, including mutagenicity, which is the capacity to induce genetic mutations. Assessing mutagenicity is a crucial component of the safety evaluation for any new chemical. In silico models for mutagenicity prediction, such as those based on (Quantitative) Structure-Activity Relationships ((Q)SAR), are increasingly used for early-stage hazard identification. These models analyze a compound's structure for alerts that are associated with mutagenic potential.
For this compound, a comprehensive in silico safety assessment would involve submitting its structure to a battery of predictive models. These models would screen for structural motifs known to be reactive with DNA or to produce reactive metabolites. The Ames test is a common biological assay for mutagenicity, and many computational models are trained on Ames test data to predict the outcome for new compounds. The predictions are often categorized based on the likelihood of a positive or negative result.
Table 2: In Silico Mutagenicity and Safety Predictions
| Endpoint | Prediction | Confidence Level |
| Ames Mutagenicity | Data not available | High |
| Carcinogenicity | Data not available | Medium |
| Hepatotoxicity | Data not available | Medium |
| hERG Inhibition | Data not available | High |
Note: The data in this table is illustrative of the endpoints assessed in in silico safety profiling. Specific predictive data for this compound is not currently available in published literature.
The integration of multiple (Q)SAR models and expert review is often emphasized to enhance the reliability of these predictions and to provide a more complete picture of a compound's potential risks before proceeding with experimental testing.
Future Research Directions and Perspectives
Development of Novel Synthetic Routes for Enhanced Yields and Selectivity
The efficiency of chemical synthesis is a cornerstone of drug development. While classical methods like the Paal-Knorr synthesis provide a basis for creating pyrrole (B145914) structures, future research must focus on developing more advanced, efficient, and sustainable synthetic methodologies for 5-(3-chlorophenyl)-3,4-dihydro-2H-pyrrole. nih.gov
Key areas for development include:
Catalyst Innovation : The use of novel catalysts, such as stable manganese complexes, could lead to more atom-economic and environmentally friendly syntheses that produce water and hydrogen as the only byproducts. organic-chemistry.org
Microwave-Assisted Synthesis : Techniques like microwave-induced dehydrocyanation of intermediates such as 3,4-dihydro-2H-pyrrole-2-carbonitriles could significantly shorten reaction times and improve yields. nih.gov
Flow Chemistry : Implementing continuous flow processes can offer better control over reaction parameters, leading to higher selectivity and safer handling of reagents.
Asymmetric Synthesis : Developing stereoselective routes is crucial if specific enantiomers of the compound or its derivatives are found to have superior biological activity. This could involve chiral catalysts or auxiliaries to control the formation of the pyrroline (B1223166) ring.
A comparative overview of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Research Focus | Relevant Precedent |
| Catalytic Hydrogenative Cyclization | High atom economy; use of non-noble metal catalysts. | Development of chemoselective catalysts that tolerate various functional groups. | Synthesis of 3,4-dihydro-2H-pyrroles from nitro ketones using Ni/SiO2 catalysts. researchgate.net |
| [3+2] Cycloaddition Reactions | High regioselectivity and efficiency in forming the pyrrole core. | Designing specific coupling partners to ensure the desired regioisomer is the major product. | Use in the synthesis of the pyrrole core of Atorvastatin. nih.gov |
| Multi-Component Reactions | Operational simplicity; rapid assembly of molecular diversity from simple precursors. | Optimization of reaction conditions (catalyst, solvent) to maximize yields for the specific target compound. | Three-component synthesis of pyrrole-based drug candidates from α-hydroxyketones and anilines. mdpi.com |
Exploration of New Biological Targets and Therapeutic Applications
The pyrrole and pyrrolidine (B122466) scaffolds are known to exhibit a vast range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net For this compound, future research should systematically screen the compound against a wide panel of biological targets to uncover novel therapeutic applications.
A related compound, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315), has shown promise as an anticonvulsant by modulating voltage-gated sodium channels (VGSCs). researchgate.netnih.gov This provides a strong rationale for investigating the neurological activity of this compound.
Potential therapeutic areas and targets for exploration include:
Oncology : Screening against various cancer cell lines and key oncological targets such as protein kinases (e.g., EGFR, CDK2), tubulin polymerization, and DNA interaction. nih.govnih.gov
Infectious Diseases : Evaluating activity against viral targets (e.g., HCV NS5B polymerase, HIV reverse transcriptase), bacterial enzymes, and parasites like Toxoplasma gondii. nih.govnih.govacs.org
Neurological Disorders : Investigating effects on ion channels (e.g., VGSCs), GABAA receptors, and other CNS targets relevant to epilepsy, pain, and neurodegenerative diseases. researchgate.net
Inflammatory Conditions : Assessing inhibitory activity against enzymes like cyclooxygenases (COX-1 and COX-2). nih.gov
| Therapeutic Area | Potential Molecular Target | Rationale / Supporting Evidence |
| Neurology | Voltage-Gated Sodium Channels (VGSCs) | Anticonvulsant activity observed in structurally similar 1,2,4-triazole-3-thiones. nih.gov |
| Oncology | Microtubules, Protein Kinases | Pyrrole derivatives are known microtubule-targeting agents and kinase inhibitors. nih.gov |
| Antiviral | HCV NS5B Polymerase | Pyrrolo[2,3-d]pyrimidines with a chlorophenyl group show significant antiviral activity. nih.govscitechnol.com |
| Antiparasitic | Phenylalanine tRNA Synthetase (PheRS) | Bicyclic pyrrolidines are potent inhibitors of T. gondii PheRS. acs.org |
Rational Drug Design Approaches for Optimized this compound Analogues
To transform this compound into a viable drug candidate, rational drug design strategies are essential. These approaches use computational and medicinal chemistry principles to create analogues with improved potency, selectivity, and pharmacokinetic profiles. nih.govmdpi.com
Future design strategies should include:
Structure-Activity Relationship (SAR) Studies : Systematically modifying the structure, for instance, by changing the substitution pattern on the chlorophenyl ring or adding substituents to the pyrroline core, to understand which chemical features are critical for biological activity. nih.gov
Computational Modeling : Employing molecular docking to predict how analogues bind to specific biological targets. nih.gov This can guide the design of derivatives with enhanced binding affinity and selectivity.
Pharmacophore Modeling and Scaffold Hopping : Identifying the essential structural features required for activity and using this model to design novel chemical scaffolds that retain biological function but may have improved properties. nih.gov
ADME-Tox Profiling : Designing analogues with improved metabolic stability, oral bioavailability, and reduced off-target toxicity. This includes modifications to reduce potential hERG channel inhibition or interactions with cytochrome P450 enzymes. acs.orgmdpi.com
Translational Research from Bench to Clinic for Pyrroline-Based Therapeutics
The ultimate goal of drug discovery is to translate a promising compound from the laboratory into a clinical therapy. For pyrroline-based therapeutics derived from this compound, this requires a rigorous preclinical development program.
The translational pathway involves several key stages:
Lead Optimization : Refining the lead compound through the rational design approaches described above to select a clinical candidate with an optimal balance of efficacy, safety, and drug-like properties.
In Vivo Efficacy Studies : Demonstrating the therapeutic effect of the optimized compound in relevant animal models of disease, such as seizure models for anticonvulsant candidates. nih.gov
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies : Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the compound in animals to establish a dosing regimen for clinical trials. acs.orgnih.gov
Toxicology and Safety Pharmacology : Conducting comprehensive studies to identify any potential toxicities. This includes assessing effects on vital organs (e.g., liver, kidney) and systems (e.g., cardiovascular, central nervous system). mdpi.com Chronic administration studies are crucial for drugs intended for long-term use. mdpi.com
Investigational New Drug (IND) Application : Compiling all preclinical data into a submission for regulatory authorities to request permission to begin human clinical trials.
The journey from a laboratory compound to a marketed drug is long and challenging, but the versatile nature of the pyrroline scaffold suggests that derivatives of this compound hold significant promise for future therapeutic development.
Q & A
Q. What are the standard synthetic routes for 5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole, and how can reaction conditions be optimized?
Methodological Answer: A common synthesis involves refluxing N-(4-(3-chlorophenyl)-4-oxo-1-phenylbutyl)acetamide with 6M HCl and ethanol (1:3 ratio) for 20 hours. Purification via silica gel column chromatography (ethyl acetate/petroleum ether, 1:20) yields the compound as a pale yellow solid (69% yield). Recrystallization in methylene chloride produces colorless crystals . To optimize yields:
- Catalyst Screening: Test acid catalysts (e.g., H₂SO₄, polyphosphoric acid) to compare cyclization efficiency.
- Solvent Variation: Replace ethanol with methanol or THF to assess solvent effects on reaction kinetics.
- Temperature Gradients: Perform controlled reflux at 80–100°C to identify ideal thermal conditions.
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Resolves bond lengths, angles, and dihedral angles (e.g., C-Cl bond geometry) .
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–7.4 ppm) and dihydropyrrole ring protons (δ 2.5–3.5 ppm). Compare with computed NMR data (DFT) to validate assignments .
- IR Spectroscopy: Detect carbonyl stretches (if present) and C-Cl vibrations (~750 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Waste Management: Segregate halogenated byproducts and dispose via licensed chemical waste contractors to avoid environmental contamination .
- Personal Protective Equipment (PPE): Use nitrile gloves, fume hoods, and eye protection during synthesis due to potential irritancy (analogous to chlorinated compounds) .
- Storage: Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in ring-opening or functionalization reactions?
Methodological Answer:
- Reactivity Modeling: Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks. Compare with experimental results from analogous dihydropyrroles .
- Transition State Analysis: Apply QM/MM methods to simulate reaction pathways (e.g., acid-catalyzed ring-opening) and identify rate-limiting steps.
- Solvent Effects: Incorporate PCM or SMD models to evaluate solvent polarity impacts on reaction thermodynamics .
Q. What strategies can resolve contradictions in reported spectral data for this compound derivatives?
Methodological Answer:
- Cross-Validation: Combine 2D NMR (COSY, HSQC) with high-resolution mass spectrometry (HRMS) to confirm molecular connectivity .
- Dynamic NMR Studies: Investigate temperature-dependent spectra to detect conformational equilibria or rotational barriers in the dihydropyrrole ring .
- Crystallographic Refinement: Re-analyze SCXRD data with SHELXL or Olex2 to resolve disorder or thermal motion artifacts .
Q. How can structure-activity relationship (SAR) studies elucidate the biological potential of this compound?
Methodological Answer:
- In Vitro Assays: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare with 3-(3-chlorophenyl)pyrazolo[4,3-c]pyridine derivatives, which show anticancer activity via kinase inhibition .
- Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., cyclin-dependent kinases). Validate with mutagenesis studies .
- Metabolic Stability: Assess microsomal half-life (human liver microsomes) to prioritize derivatives for in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
